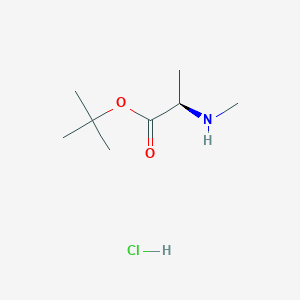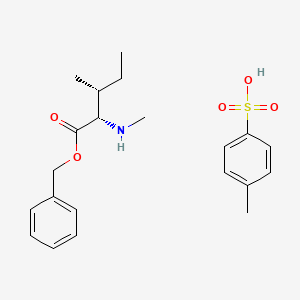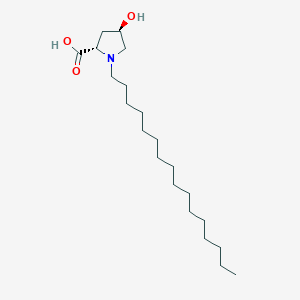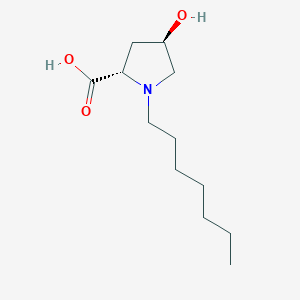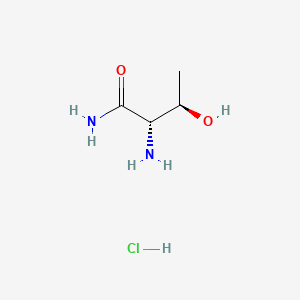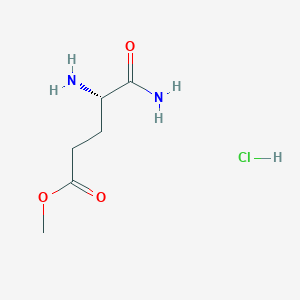
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O3 . It is also known by other names such as “tert-Butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride”, “H-Glu (OtBu)-NH2”, “Isoglutamine tert-butyl ester hydrochloride”, and "tert-butyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound is a solid with a white to off-white color . It is slightly soluble in DMSO, methanol (when sonicated), and water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Applications De Recherche Scientifique
Electrosynthesis
The compound has been explored in the field of electrosynthesis. A study by Konarev, Lukyanets, and Negrimovskii (2007) focused on the electroreduction of methyl 5-nitro-4-oxopentanate, yielding various compounds including 5-amino-4-oxopentanoic acid hydrochloride. They examined factors like cathode material and electrolysis conditions, achieving high yields of 5-amino-4-oxopentanoic acid hydrochloride (Konarev, Lukyanets, & Negrimovskii, 2007).
Synthesis Methods
Lin Yuan (2006) reported a synthesis method starting from levulinic acid, leading to the production of 5-Amino-4-oxopentanoic acid hydrochloride, which is closely related to (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride (Lin Yuan, 2006).
Metabolism Studies
Hutton, Sener, and Malaisse (1979) investigated the metabolism of 4-methyl-2-oxopentanoate, which shares structural similarities with the compound , in rat pancreatic islets. Their research revealed insights into the compound's uptake, impact on cellular respiration, and metabolic pathways (Hutton, Sener, & Malaisse, 1979).
Chemical Synthesis and Reactions
Zav’yalov and Zavozin (1987) synthesized 4-oxo-5-aminopentanoic acid hydrochloride, a compound related to this compound, using selective bromination and cyclocondensation reactions (Zav’yalov & Zavozin, 1987).
Intramolecular Reactions
Patterson, Depree, Zender, and Morris (1994) studied the competitive intramolecular aminolysis of methyl 4,5-diaminopentanoate. This research is particularly relevant as it provides insights into the chemical behavior of similar compounds under specific conditions (Patterson, Depree, Zender, & Morris, 1994).
Material Science and Engineering Applications
The compound's related chemicals have been explored in material science and engineering. For instance, Hamciuc et al. (2015) synthesized a new diamine monomer for creating polyamide and poly(amide-imide)s, which exhibit high thermal stability and potential applications in various fields (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Clinical Chemistry and Diagnostics
In clinical chemistry, Schadewaldt, Hummel, Trautvetter, and Wendel (1989) developed a method for estimating 4-methyl-2-oxopentanoate in plasma, using NAD+-dependent dehydrogenase. This research highlights the relevance of related compounds in diagnostic assays (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYPWQHBLMCCU-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704832 |
Source


|
| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70830-50-1 |
Source


|
| Record name | Methyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
